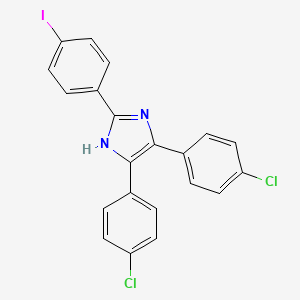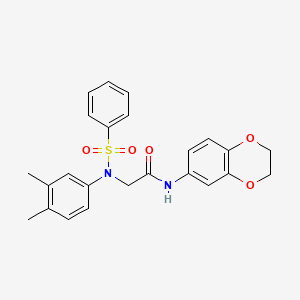![molecular formula C18H19ClN2OS B4747590 (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride
Vue d'ensemble
Description
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being investigated for its potential use in the treatment of B-cell malignancies.
Mécanisme D'action
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride works by inhibiting the activity of BTK, a kinase that plays a critical role in the development and survival of B-cells. By inhibiting BTK, (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride prevents the activation of downstream signaling pathways that are necessary for B-cell proliferation and survival.
Biochemical and Physiological Effects:
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK phosphorylation, inhibition of B-cell proliferation, induction of apoptosis (programmed cell death), and inhibition of the production of cytokines and chemokines that promote B-cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride is its potential for off-target effects, which may lead to unwanted side effects in patients.
Orientations Futures
There are several potential future directions for the investigation of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride. One area of interest is the development of combination therapies that incorporate (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride with other agents that target different signaling pathways in B-cells. Another area of interest is the investigation of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the potential side effects of (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride and to develop strategies to minimize these effects.
Applications De Recherche Scientifique
(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride has been the subject of several scientific studies that have investigated its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, (3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B-cell lymphomas and leukemias.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.ClH/c1-3-16(12-19-9-1)13-20-11-15-5-7-17(8-6-15)21-14-18-4-2-10-22-18;/h1-10,12,20H,11,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZZRXRMNQYDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4747515.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4747518.png)
![2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4747522.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl benzoate](/img/structure/B4747527.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4747537.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4747544.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1-piperidinesulfonamide](/img/structure/B4747546.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4747566.png)

![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4747594.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B4747601.png)

